molecular formula C10H14ClN B177628 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride CAS No. 17724-36-6

2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride

Cat. No. B177628
CAS RN: 17724-36-6
M. Wt: 183.68 g/mol
InChI Key: BFCKHRQBCQWCLU-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C10H14ClN . It is also known by other names such as 2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1CNCc2ccccc2C1 . The InChI code for this compound is 1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9 (10)4-1;/h1-2,4-5,11H,3,6-8H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 183.68 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be found on PubChem .

Scientific Research Applications

  • Synthesis of Derivatives :

    • 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is used as a starting point for synthesizing various derivatives with potential therapeutic applications. For instance, its sulfochlorination leads to the formation of corresponding chlorosulfonyl derivatives, which are further modified to produce a range of substituted compounds (Dorogov et al., 2006).
  • Structural Analysis and Characterization :

    • The compound has been studied for its crystalline structure, demonstrating diverse crystallization patterns and space groups. For example, specific derivatives like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol have been characterized using X-ray diffraction data (Macías et al., 2011).
  • Design of Selective Inhibitors :

    • A class of 1,7-disubstituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine has been synthesized and evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS). These derivatives have shown potential in therapeutic applications, like in the treatment of neuropathic pain (Annedi et al., 2012).
  • Hydrogen-Bonded Assembly Studies :

    • The compound has been part of studies focusing on hydrogen-bonded assembly in chemical structures, contributing to our understanding of molecular interactions and stability (Guerrero et al., 2014).
  • Synthesis of Tricyclic Amines :

    • Research has been conducted on the synthesis of tricyclic amines like hexahydro-1H-indenoazepines, utilizing 2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride as a key intermediate (Evans et al., 1973).
  • Cytotoxicity Studies :

    • Derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine have been synthesized and tested for cytotoxicity in cancer cell lines, contributing to the field of anticancer drug development (Yempala et al., 2020).

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCKHRQBCQWCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591264
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17724-36-6
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does LY134046 interact with enzymes involved in neurotransmitter metabolism?

A: Research indicates that LY134046 acts as a potent inhibitor of norepinephrine N-methyltransferase, the enzyme responsible for converting norepinephrine to epinephrine. [, ] This inhibitory action suggests that LY134046 could potentially increase norepinephrine levels in the synapse. Additionally, LY134046 exhibits substrate activity for rabbit lung N-methyltransferase, an enzyme involved in the metabolism of various amines, including serotonin. [, ] Interestingly, LY134046 demonstrates a high affinity for this enzyme, comparable to or even exceeding that of physiologically relevant substrates like tryptamine and serotonin. [, ] This finding hints at potential similarities in the active sites of norepinephrine N-methyltransferase and rabbit lung N-methyltransferase.

Q2: How does LY134046 influence luteinizing hormone release in the context of angiotensin II signaling?

A: Studies in female rats reveal that LY134046 can potentiate the stimulatory effect of angiotensin II on luteinizing hormone release. [] This effect is attributed to LY134046's ability to selectively deplete hypothalamic epinephrine without affecting norepinephrine levels. [] The research suggests that angiotensin II stimulates luteinizing hormone release by promoting norepinephrine release, which then acts on alpha-2 adrenergic receptors. [] The inhibitory effect of epinephrine on this pathway is blocked by LY134046, leading to enhanced luteinizing hormone release.

Q3: What structural features of LY134046 contribute to its interaction with N-methyltransferase enzymes?

A: LY134046 and a related compound, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (SK&F 64139), are both conformationally rigid analogs of benzylamine. [, ] This structural rigidity is thought to contribute to their high affinity for N-methyltransferase enzymes, suggesting that a specific conformation may be crucial for binding to the active site. [, ] Further research exploring structure-activity relationships could provide more detailed insights into the specific molecular interactions responsible for the observed effects.

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